

Psilomethoxin and Classic Psychedelics: A Comparative Receptor Binding Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Psilomethoxin	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of the novel compound **Psilomethoxin** (4-HO-5-MeO-DMT) and classic psychedelic drugs, including psilocybin (via its active metabolite psilocin), lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT). Due to a lack of empirical data for **Psilomethoxin**, its profile is inferred from its structural analogues, psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Executive Summary

Classic psychedelics exert their primary effects through interaction with serotonin receptors, most notably the 5-HT2A receptor. Their binding affinities for a range of receptors contribute to their unique pharmacological and phenomenological profiles. **Psilomethoxin**, a structural hybrid of psilocin and 5-MeO-DMT, is hypothesized to possess a distinct receptor binding profile, though empirical data is currently unavailable in peer-reviewed literature. This guide synthesizes the available quantitative data for classic psychedelics and presents a theoretical profile for **Psilomethoxin** to inform future research and drug development.

Receptor Binding Profiles: A Quantitative Comparison



The following table summarizes the in vitro binding affinities (Ki, in nM) of psilocin, LSD, and DMT for key serotonin receptors and other relevant targets. A lower Ki value indicates a higher binding affinity. It is important to note that psilocybin is a prodrug to psilocin, and psilocin is the pharmacologically active compound responsible for psilocybin's psychedelic effects.

Disclaimer: No empirical receptor binding data for **Psilomethoxin** (4-HO-5-MeO-DMT) is currently available in the scientific literature. The profile presented here is theoretical and inferred from its structural relationship to psilocin and 5-MeO-DMT.

Receptor	Psilocin (Ki, nM)	LSD (Ki, nM)	DMT (Ki, nM)	Psilomethoxin (4-HO-5-MeO- DMT) (Ki, nM)
5-HT1A	120–173[1]	1.1[2]	6.5 - 170	Theoretically High Affinity (Inferred)
5-HT2A	41.1 - 173[1][3]	2.9[2]	75 - 1200[4]	Theoretically High Affinity (Inferred)
5-HT2B	High Affinity	4.9[2]	Moderate to High Affinity	Theoretically Moderate to High Affinity (Inferred)
5-HT2C	79–311[1]	23[2]	360 - 2630[4]	Theoretically Moderate Affinity (Inferred)
SERT	High Affinity	Inhibits	4,000[5]	Unknown

Note: Ki values can vary between studies due to different experimental conditions.

Inferred Profile of Psilomethoxin

Psilomethoxin's structure, featuring a 4-hydroxyl group like psilocin and a 5-methoxy group like 5-MeO-DMT, suggests a unique pharmacological profile. It is hypothesized that **Psilomethoxin** may exhibit a high affinity for the 5-HT1A receptor, similar to 5-MeO-DMT, potentially leading to rapid-acting psychoplastogenic effects without strong hallucinogenic



properties[6]. The 4-hydroxyl substitution may also confer significant 5-HT2A receptor affinity, characteristic of classic psychedelics[6]. However, it is crucial to emphasize that these are theoretical postulations. Independent analytical testing of materials claimed to be produced via a novel biosynthesis method found no evidence of **Psilomethoxin**, highlighting the speculative nature of its existence and effects in such preparations[6].

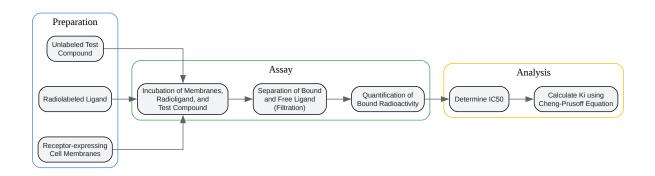
Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from radioligand binding assays. This standard in vitro technique is used to quantify the interaction between a ligand (the psychedelic compound) and a receptor.

Key Experimental Protocol: Radioligand Displacement Assay

- Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cell cultures or brain tissue homogenates.
- Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) is incubated with the prepared membranes.
- Competition: Increasing concentrations of the unlabeled test compound (e.g., psilocin, LSD, DMT) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand,
 typically by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.





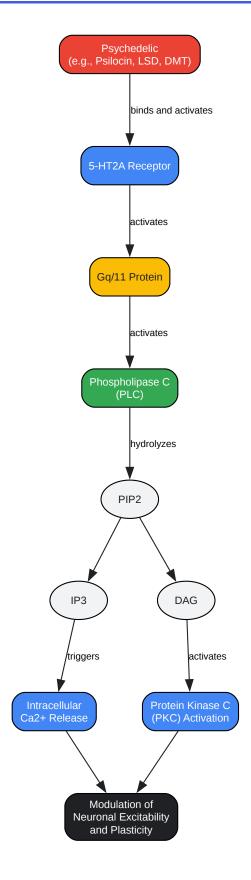
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Experimental workflow for a radioligand displacement assay.

Signaling Pathways

The primary mechanism of action for classic psychedelics is agonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by a psychedelic ligand initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal activity and plasticity, which are thought to underlie the psychedelic experience.





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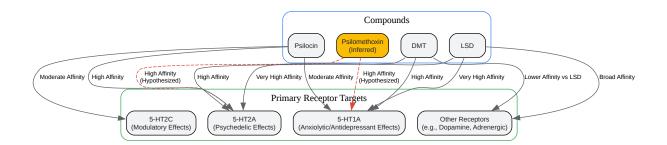
Canonical 5-HT2A receptor Gq-coupled signaling pathway.





Comparative Logic of Receptor Profiles

The distinct subjective effects of different psychedelics can be partially attributed to their varying affinities for a range of serotonin and other neurotransmitter receptors. This "receptor fingerprint" dictates the overall pharmacological profile of each compound.



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Logical comparison of receptor binding profiles.

Conclusion

While the receptor binding profiles of classic psychedelics like psilocin, LSD, and DMT are well-characterized, providing a basis for understanding their distinct effects, the pharmacology of **Psilomethoxin** remains largely speculative. The inferred profile, based on its structural similarity to psilocin and 5-MeO-DMT, suggests a potentially unique interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A. However, empirical validation through rigorous in vitro and in vivo studies is essential to confirm these hypotheses and to fully elucidate the therapeutic potential and safety profile of this novel compound. This guide serves as a foundational resource for researchers, highlighting both the established knowledge of classic psychedelics and the critical need for further investigation into emerging compounds like **Psilomethoxin**.



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